molecular formula C14H17N3O2 B8519872 Tert-butyl 3-(5-cyanopyridin-2-yl)azetidine-1-carboxylate

Tert-butyl 3-(5-cyanopyridin-2-yl)azetidine-1-carboxylate

Cat. No.: B8519872
M. Wt: 259.30 g/mol
InChI Key: LJLXITRCHBDPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(5-cyanopyridin-2-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 3-(5-cyanopyridin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-8-11(9-17)12-5-4-10(6-15)7-16-12/h4-5,7,11H,8-9H2,1-3H3

InChI Key

LJLXITRCHBDPRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc dust was purified by washing with HCl and dried thoroughly prior to use in this reaction. Zinc dust (325 mesh, 1.38 g, 21.2 mmol) and anhydrous lithium chloride (0.9 g, 21.2 mmol) were placed in a nitrogen-purged flask and freshly distilled THF (5.0 mL) was added, followed by 1,2-dibromoethane (0.2 mL). The reaction mixture was heated to 80° C. for 5 min and then cooled to room temperature. The process of heating and cooling was repeated for 2 times. Trimethylsilyl chloride (0.1 mL) was added to the reaction mixture and the suspension was stirred at room temperature for 20 min. A solution of N-Boc-3-iodo azetidine (2 g, 7.0 mmol) in dry THF (5 mL) was added dropwise to the activated zinc. The reaction mixture was stirred at room temperature for 2 h. In a separate dry flask were taken 6-bromonicotinonitrile (770 mg, 4.2 mmol) and Pd(dppf)Cl2.CH2Cl2 (115 mg, 0.14 mmol) in dry THF (4 mL) and stirred for 5 min. The resulting reaction mixture was added dropwise to the organozinc compound. The reaction mixture was stirred at room temperature for 10 h, quenched with saturated ammonium chloride solution, and diluted with EtOAc. The product was extracted with EtOAc and the combined extracts were washed with H2O and brine. Solvent was removed under reduced pressure and the crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 20-25% EtOAc in petroleum ether) to afford tert-butyl 3-(5-cyanopyridin-2-yl)azetidine-1-carboxylate (180 mg, yield 17%). 1H NMR (300 MHz, DMSO-d6) δ 9.04-9.03 (m, 1H), 8.27-8.23 (dd, J=8.1 Hz, 2.2 Hz, 1H), 7.56-7.53 (m, 1H), 4.20-4.16 (m, 2H), 4.02-3.97 (m, 2H), 3.58-3.53 (m, 1H), 1.38 (s, 9H). MS (ESI) m/z: Calculated for C14H17N3O2: 259.13. found: 160.2 (M+H-Boc)+
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
770 mg
Type
reactant
Reaction Step Four
Quantity
115 mg
Type
reactant
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
[Compound]
Name
organozinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1.38 g
Type
catalyst
Reaction Step Seven

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